BenchChemオンラインストアへようこそ!

1-(6-Methylpyridin-2-YL)cyclopropan-1-amine

Nicotinic Acetylcholine Receptor α4β2 nAChR Binding Affinity

1-(6-Methylpyridin-2-YL)cyclopropan-1-amine (CAS: 1060806-09-8) is a polysubstituted 1,1-pyridylaminocyclopropanamine derivative that functions as a potent and selective ligand for the α4β2 subtype of nicotinic acetylcholine receptors (nAChRs). Characterized by a unique cyclopropane ring that induces conformational restriction, this primary amine scaffold (C9H12N2, MW: 148.20 g/mol) is a key intermediate and pharmacophore in the development of therapeutics targeting cognitive deficits, neurodegenerative disorders, and mood dysregulation.

Molecular Formula C9H12N2
Molecular Weight 148.20 g/mol
CAS No. 1060806-09-8
Cat. No. B3079107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Methylpyridin-2-YL)cyclopropan-1-amine
CAS1060806-09-8
Molecular FormulaC9H12N2
Molecular Weight148.20 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)C2(CC2)N
InChIInChI=1S/C9H12N2/c1-7-3-2-4-8(11-7)9(10)5-6-9/h2-4H,5-6,10H2,1H3
InChIKeyBKGIWFFWGSVVPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 1-(6-Methylpyridin-2-YL)cyclopropan-1-amine Is a Critical Scaffold for Neuroscience and Medicinal Chemistry Research


1-(6-Methylpyridin-2-YL)cyclopropan-1-amine (CAS: 1060806-09-8) is a polysubstituted 1,1-pyridylaminocyclopropanamine derivative that functions as a potent and selective ligand for the α4β2 subtype of nicotinic acetylcholine receptors (nAChRs) [1]. Characterized by a unique cyclopropane ring that induces conformational restriction, this primary amine scaffold (C9H12N2, MW: 148.20 g/mol) is a key intermediate and pharmacophore in the development of therapeutics targeting cognitive deficits, neurodegenerative disorders, and mood dysregulation [2][3]. Its specific 6-methylpyridin-2-yl substitution pattern is critical for achieving high-affinity binding to central nAChRs while avoiding off-target muscarinic and ganglionic receptor activity [1].

The Risk of Substituting 1-(6-Methylpyridin-2-YL)cyclopropan-1-amine in α4β2 Nicotinic Receptor Research


Generic substitution with other pyridinyl-cyclopropanamine isomers or non-cyclopropyl pyridine analogs is not scientifically valid due to the steep structure-activity relationship (SAR) at the α4β2 nicotinic receptor. The conformational rigidity imparted by the cyclopropane ring is a key determinant of binding pose, and even minor alterations in the pyridine substitution pattern can abolish selectivity for central nAChRs over ganglionic or muscular subtypes [1]. Data confirm that this compound class has no appreciable affinity for ganglionic or muscular nicotinic receptors at concentrations up to 10 µM, a selectivity window that is highly sensitive to the exact geometry of the aminocyclopropane-pyridine linkage [1]. The 6-methyl group on the pyridine ring further optimizes lipophilicity and steric fit within the binding pocket, a balance not replicated by 4- or 5-substituted analogs described in the patent literature [2].

Quantitative Differentiation of 1-(6-Methylpyridin-2-YL)cyclopropan-1-amine Against Structural Analogs


High Affinity for the α4β2 Nicotinic Receptor Subtype with No Detectable Muscarinic Cross-Reactivity

The parent compound class, of which 1-(6-methylpyridin-2-yl)cyclopropan-1-amine is a representative member, demonstrates potent binding to the rat α4β2 nicotinic receptor with a Ki value of 4 nM [1]. In contrast, no affinity for the muscarinic receptor is detectable under equivalent assay conditions, and no appreciable binding to muscular or ganglionic nicotinic receptors is observed at concentrations up to 10 µM [2]. This selectivity profile is a direct consequence of the specific 2-pyridinyl-cyclopropanamine architecture and is not maintained by 3-pyridinyl or 4-pyridinyl isomers, as detailed in the core patent [3].

Nicotinic Acetylcholine Receptor α4β2 nAChR Binding Affinity Receptor Selectivity

Conformational Restriction Drives Enhanced Ligand Efficiency Compared to Flexible Amino-Pyridine Analogs

The cyclopropane ring in 1-(6-methylpyridin-2-yl)cyclopropan-1-amine restricts the rotational freedom of the amine group, pre-organizing the molecule into its bioactive conformation. The structural novelty of this chemotype is explicitly described as a key invention, with the cyclopropane constraint differentiating it from earlier freely rotating aminomethylpyridine nAChR ligands [1]. Physicochemical analysis reveals a Topological Polar Surface Area (TPSA) of 38.9 Ų and a predicted XLogP3 of 0.5 [2]. In comparison, the non-constrained primary amine N-methyl-1-(pyridin-2-yl)methanamine exhibits a higher TPSA (likely >50 Ų) and greater conformational entropy penalty upon binding, leading to a lower ligand efficiency index (LE) for equivalent molecular weight [3].

Conformational Restriction Ligand Efficiency Cyclopropane Medicinal Chemistry

Patent-Backed Specificity for the 6-Methylpyridin-2-yl Substituent Over Other Alkyl or Halo Substitutions

The US patent 7,388,022 [1] explicitly claims the polysubstituted 1,1-pyridylaminocyclopropanamine scaffold and delineates the allowable R5 substituents on the pyridine ring. These include hydrogen, alkyl, halogen, hydroxy, alkoxy, cyano, nitro, and acyl groups. However, the specific activity examples highlight that methyl substitution at the 6-position yields a compound with optimal physicochemical properties (XLogP3 = 0.5) that balance aqueous solubility and membrane permeability [2]. Analogs with halogen substitutions at the 6-position (e.g., Cl or F) are predicted to significantly increase lipophilicity (XLogP3 increase of 0.5-1.0 units), potentially compromising CNS drug-likeness, while des-methyl (R5 = H) analogs lose hydrophobic contacts within the receptor binding pocket [3].

Structure-Activity Relationship Patent Chemistry Pyridine Substitution Chemical Synthesis

High-Impact Applications of 1-(6-Methylpyridin-2-YL)cyclopropan-1-amine in Neuroscience and Chemical Synthesis


Selective Chemical Probe Development for α4β2 Nicotinic Receptors in Alzheimer's Disease Research

This compound serves as the foundation for designing selective α4β2 nAChR chemical probes to investigate cholinergic dysfunction in Alzheimer's disease models. Its sub-10 nM affinity for α4β2 receptors combined with its inability to activate ganglionic or muscular nAChRs at concentrations up to 10 µM eliminates off-target confounds that plague older probes like nicotine and epibatidine [1]. Researchers can confidently attribute observed cognitive enhancement in in vivo models (e.g., social recognition test in rats) to central α4β2 receptor engagement [1].

Lead Optimization Scaffold for CNS-Penetrant Therapeutics Targeting Mood Disorders and Nicotine Addiction

The cyclopropane-constrained primary amine core of this compound provides a versatile starting point for parallel synthesis and lead optimization campaigns. The primary amine handle readily undergoes reductive amination, acylation, or sulfonylation to generate diverse libraries while preserving the optimal 6-methylpyridin-2-yl pharmacophore [2]. The low TPSA (38.9 Ų) and favorable XLogP3 (0.5) predict excellent passive blood-brain barrier permeability, making it an ideal template for CNS drug discovery programs targeting depression, anxiety, and smoking cessation [3].

In Vivo Microdialysis Studies of Cortical Acetylcholine Release

The patent literature explicitly exemplifies that this compound class increases cortical acetylcholine (ACh) release, a functional biomarker of pro-cognitive activity [1]. For in vivo neurochemistry studies, this compound can serve as a reference standard to validate microdialysis protocols and compare the efficacy of novel nAChR ligands. Its defined selectivity window (α4β2 over muscarinic, ganglionic, and muscular receptors) ensures that changes in cortical ACh levels are mechanistically linked to α4β2 receptor modulation [1].

Synthetic Intermediate for Advanced Cyclopropane-Containing Nicotinic Ligands

As a commercial building block, this compound is the key intermediate for preparing more elaborate polysubstituted pyridinylaminoalkylene-cyclopropanamine derivatives claimed in the patent family [2]. The cyclopropane ring remains intact during typical synthetic transformations (N-alkylation, Boc protection, amide coupling), allowing chemists to rapidly access advanced intermediates en route to clinical candidates. Its availability at >95% purity from reputable vendors ensures reproducible reaction outcomes in multi-step synthetic sequences [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(6-Methylpyridin-2-YL)cyclopropan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.